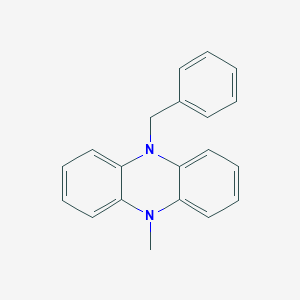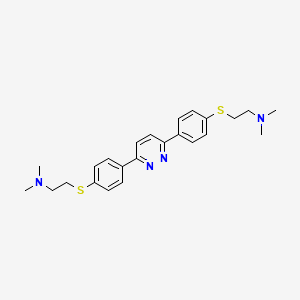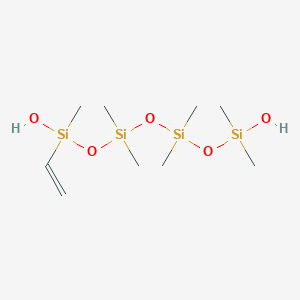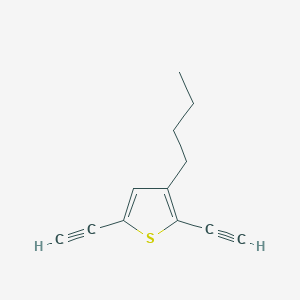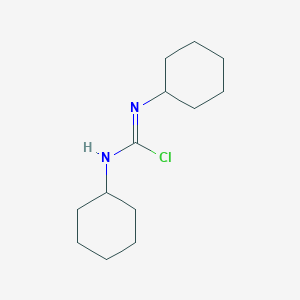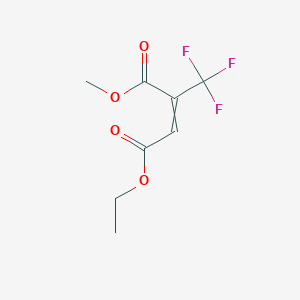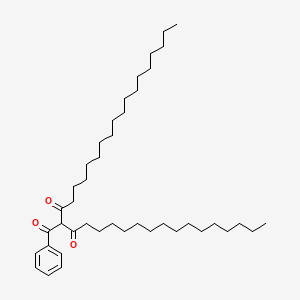
17-Benzoylpentatriacontane-16,18-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Benzoylpentatriacontane-16,18-dione is a β-diketone compound with a long carbon chain and two ketone groups at positions 16 and 18. This compound is part of a broader class of β-diketones, which are known for their significant biological and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-Benzoylpentatriacontane-16,18-dione typically involves the Claisen condensation reaction, which is a well-known method for forming β-diketones . This reaction involves the condensation of esters with ketones in the presence of a strong base, such as sodium ethoxide. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale Claisen condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 17-Benzoylpentatriacontane-16,18-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or diketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted β-diketones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
17-Benzoylpentatriacontane-16,18-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s antioxidant properties make it valuable in studying oxidative stress and related biological processes.
Mecanismo De Acción
The mechanism of action of 17-Benzoylpentatriacontane-16,18-dione involves its interaction with various molecular targets and pathways. The compound’s β-diketone structure allows it to chelate metal ions, which can inhibit metal-catalyzed oxidative processes. Additionally, its antioxidant properties help neutralize free radicals, thereby protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Dibenzoylmethane (DBM): Another β-diketone with similar antioxidant properties.
n-Tritriacontane-16,18-dione: A structurally similar compound with two ketone groups at positions 16 and 18.
Uniqueness: 17-Benzoylpentatriacontane-16,18-dione stands out due to its long carbon chain, which imparts unique physical and chemical properties. This extended structure enhances its hydrophobicity and stability, making it suitable for various industrial applications .
Propiedades
Número CAS |
112900-72-8 |
|---|---|
Fórmula molecular |
C42H72O3 |
Peso molecular |
625.0 g/mol |
Nombre IUPAC |
17-benzoylpentatriacontane-16,18-dione |
InChI |
InChI=1S/C42H72O3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-33-37-40(44)41(42(45)38-34-30-29-31-35-38)39(43)36-32-27-25-23-21-19-16-14-12-10-8-6-4-2/h29-31,34-35,41H,3-28,32-33,36-37H2,1-2H3 |
Clave InChI |
KSZFLLGQGVLTCP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)C(C(=O)CCCCCCCCCCCCCCC)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



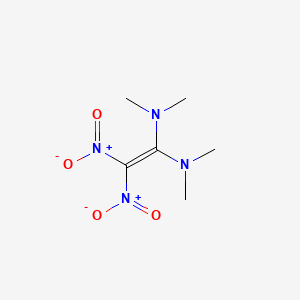
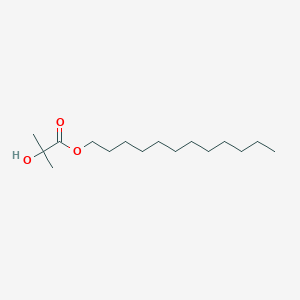
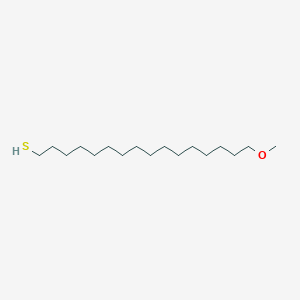
![Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane](/img/structure/B14291533.png)
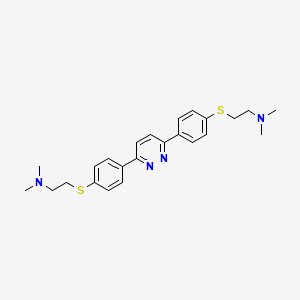
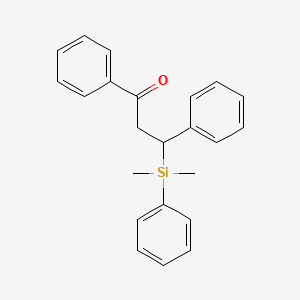
![5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane](/img/structure/B14291552.png)
